N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound that features an indole moiety, a trifluoroethoxy group, and an acetamide linkage
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-9-4-11-5-10(2-3-12(11)19-9)6-18-13(20)7-21-8-14(15,16)17/h2-5,19H,6-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGEYURIQPYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with 2-chloroacetamide under basic conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in partially or fully reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2,3-dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the trifluoroethoxy group can enhance the compound’s metabolic stability and bioavailability.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The trifluoroethoxy group can improve the pharmacokinetic properties of these derivatives.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methyl-1H-indol-5-yl)methyl]-acetamide: Lacks the trifluoroethoxy group, resulting in different pharmacokinetic properties.
2-(2,2,2-trifluoroethoxy)acetamide: Lacks the indole moiety, leading to reduced biological activity.
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(ethoxy)acetamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, affecting its chemical and biological properties.
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the indole moiety and the trifluoroethoxy group. This combination provides a balance of biological activity and favorable pharmacokinetic properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
